molecular formula C19H15N3OS B12218099 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12218099
M. Wt: 333.4 g/mol
InChI Key: BPEULQDHHORMKC-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various substituents. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired pyrrolopyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The exact mechanism of action of 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects . Further research is needed to elucidate the detailed mechanisms involved.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-methylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H15N3OS/c1-12-7-5-6-10-15(12)22-18(23)17-16(21-19(22)24)14(11-20-17)13-8-3-2-4-9-13/h2-11,20H,1H3,(H,21,24)

InChI Key

BPEULQDHHORMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

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